1-Heptanenitrile, 2-methyl-2-pentyl-
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Overview
Description
1-Heptanenitrile, 2-methyl-2-pentyl- is an organic compound with the molecular formula C13H25N. It is a nitrile, which means it contains a cyano group (-CN) attached to a carbon atom. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Heptanenitrile, 2-methyl-2-pentyl- can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating a solid mixture of the amide and phosphorus (V) oxide (P4O10).
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, producing hydroxynitriles.
Industrial Production Methods
Industrial production of 1-Heptanenitrile, 2-methyl-2-pentyl- typically involves the dehydration of amides or the substitution of halogenoalkanes with cyanide ions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Heptanenitrile, 2-methyl-2-pentyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can produce primary amines.
Substitution: The nitrile group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the reagents used.
Scientific Research Applications
1-Heptanenitrile, 2-methyl-2-pentyl- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Heptanenitrile, 2-methyl-2-pentyl- involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can participate in various biochemical pathways, influencing cellular processes and metabolic activities.
Comparison with Similar Compounds
Similar Compounds
2-Heptanone: A ketone with a similar carbon chain length but different functional group.
Heptanoic Acid: A carboxylic acid with a similar carbon chain length.
2-Methylheptane: An alkane with a similar carbon chain length but lacking the nitrile group.
Properties
CAS No. |
49827-48-7 |
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Molecular Formula |
C13H25N |
Molecular Weight |
195.34 g/mol |
IUPAC Name |
2-methyl-2-pentylheptanenitrile |
InChI |
InChI=1S/C13H25N/c1-4-6-8-10-13(3,12-14)11-9-7-5-2/h4-11H2,1-3H3 |
InChI Key |
DBCOJMXZAWQKQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(CCCCC)C#N |
Origin of Product |
United States |
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